![molecular formula C21H25N5O B5554042 4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)
4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- A study by Goli-Garmroodi et al. (2015) described the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives, similar to the compound . The synthesis involved the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various derivatives in the presence of piperidine, yielding products in good to excellent yields within 25–45 minutes (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
- The molecular structure of a related compound, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was explored by Wright et al. (1999). This study can provide insights into the structural aspects relevant to the compound (Wright et al., 1999).
Chemical Reactions and Properties
- The work of Mohareb and Gamaan (2018) on the reactions of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate can shed light on the chemical reactions and properties of similar compounds. They investigated a series of heterocyclization reactions, which could be relevant for understanding the chemical behavior of the compound (Mohareb & Gamaan, 2018).
Physical Properties Analysis
- A study by Fussell et al. (2012) on the synthesis of a key intermediate in the synthesis of Crizotinib, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, provides insights into the physical properties of similar compounds. This includes the steps required for synthesis and the conditions necessary for successful scale-up, which are relevant for understanding the physical properties of the compound (Fussell et al., 2012).
Chemical Properties Analysis
- The chemical properties of similar compounds have been studied by Bassyouni et al. (2012), who synthesized a series of 1H-benzo[d]imidazole derivatives and evaluated their antioxidant and antimicrobial activities. This research can provide a foundation for understanding the chemical properties of the compound (Bassyouni et al., 2012).
Aplicaciones Científicas De Investigación
Novel Synthetic Pathways and Compound Derivatives
Research into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives involves reactions of related compounds in the presence of piperidine, highlighting efficient syntheses routes for heterocyclic compounds with potential biological activities (Goli-Garmroodi et al., 2015). Another study focuses on the convenient synthesis of (1H-Azol-1-yl)piperidines, showcasing the versatility of azoles, including imidazoles, in creating structurally diverse and potentially bioactive molecules (Shevchuk et al., 2012).
Biological Activities and Potential Therapeutic Agents
Research has identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating the potential of similar compounds in the modulation of neurotransmitter systems and suggesting applications in neurodegenerative disease models, such as Parkinson's disease (Wright et al., 1999). Additionally, studies on the synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives provide insights into the design of compounds with considerable activity against drug-sensitive/resistant MTB strains, highlighting the therapeutic potential of these compounds in treating tuberculosis (Lv et al., 2017).
Propiedades
IUPAC Name |
[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-2-18-14-19(24-23-18)21(27)25-11-8-17(9-12-25)20-22-10-13-26(20)15-16-6-4-3-5-7-16/h3-7,10,13-14,17H,2,8-9,11-12,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJVJYLQGWWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.